molecular formula C9H9N3S2 B2954824 4-cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol CAS No. 660417-22-1

4-cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2954824
CAS No.: 660417-22-1
M. Wt: 223.31
InChI Key: XNQIVODBVLOPRU-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a thiophene ring at position 5, and a thiol (-SH) group at position 2. The thiol group enhances reactivity, enabling participation in redox reactions or coordination with metal ions .

Properties

IUPAC Name

4-cyclopropyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c13-9-11-10-8(7-2-1-5-14-7)12(9)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQIVODBVLOPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NNC2=S)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Antimicrobial Activity
  • 4-Amino-5-(Tolyl)-4H-1,2,4-Triazole-3-Thiol Derivatives: Compounds with ortho-, meta-, and para-tolyl groups (e.g., 4-amino-5-o-tolyl-4H-1,2,4-triazole-3-thiol) demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. Electron-donating methyl groups on the aryl ring likely enhance membrane penetration .
  • However, direct antimicrobial data for the target compound are lacking in the evidence.
Enzyme Inhibition
  • Cholinesterase Inhibitors : Derivatives like 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol showed potent inhibition of acetylcholinesterase (AChE) with IC₅₀ values as low as 1.63 nM. The bromofuran group likely enhances binding via halogen bonding .
Antioxidant Activity
  • 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol (AT): Exhibited high radical scavenging capacity (DPPH assay) due to electron-donating -NH₂ and -SH groups, which stabilize free radicals .
  • Target Compound: Lacks an amino group but retains the thiol moiety. The thiophene’s electron-rich nature may partially compensate, though antioxidant efficacy is expected to be lower than AT.

Physicochemical Properties

Solubility and Stability
  • 4-(4-Ethoxyphenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol : Polar ethoxy and methoxy groups improve aqueous solubility but reduce thermal stability .
  • Target Compound : The cyclopropyl group’s hydrophobicity may decrease solubility in polar solvents compared to alkoxy-substituted analogs.

Comparative Data Table

Compound Name Substituents (Positions 4, 5) Key Biological Activity Notable Properties Reference
4-Cyclopropyl-5-thien-2-yl-...-3-thiol Cyclopropyl, Thien-2-yl N/A (Theoretical potential) High rigidity, moderate solubility
4-Amino-5-phenyl-...-3-thiol (AT) Amino, Phenyl Antioxidant (IC₅₀: 8.71 nM ABTS) High electron-donating capacity
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)... Ethoxyphenyl, Methoxyphenyl Antimicrobial (S. aureus) Improved solubility
5-(5-Bromofuran-2-yl)-4-methyl-...-3-thiol Methyl, Bromofuran AChE Inhibition (IC₅₀: 1.63 nM) Halogen bonding potential
4-Phenyl-5-(pyrrol-2-yl)-...-3-thiol Phenyl, Pyrrole Kinase inhibition (in silico) Aromatic π-π interactions

Biological Activity

4-Cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (CPTT) is a compound characterized by a unique structure that includes a triazole ring, a cyclopropyl group, and a thiol functional group. This configuration contributes to its diverse biological activities, particularly in medicinal chemistry and drug development. The compound's interactions with various biological systems have been the focus of several studies, highlighting its potential therapeutic applications.

  • Molecular Formula : C₉H₉N₃S₂
  • Molecular Weight : 223.32 g/mol
  • Density : 1.439 g/cm³
  • Boiling Point : 234.035ºC

The biological activity of CPTT is primarily attributed to its ability to interact with enzymes and proteins through non-covalent interactions such as hydrogen bonding. The thiol group enhances its reactivity, allowing it to participate in biochemical interactions that can modulate cellular processes.

1. Anti-inflammatory Activity

Research indicates that CPTT exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharide (LPS). This inhibition is crucial for managing inflammatory conditions.

CompoundCytokine Inhibition (%)
CPTT44–60%
Control94.19%

2. Antimicrobial Activity

CPTT has demonstrated antimicrobial effects against various bacterial strains. Its structural analogs have been tested for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into its potential as an antimicrobial agent.

3. Antioxidant Effects

Studies have suggested that CPTT may play a role in reducing oxidative stress by modulating the activity of reactive oxygen species (ROS) within cells. This effect could be beneficial in conditions characterized by oxidative damage.

Case Studies

A notable study involved the synthesis of new 1,2,4-triazole derivatives, including CPTT, where their biological activities were evaluated in PBMC cultures. The results indicated that CPTT and its derivatives significantly reduced TNF-α production and exhibited low toxicity at high doses (100 µg/mL), making them suitable candidates for further development as anti-inflammatory agents .

Applications in Drug Development

CPTT's unique chemical structure makes it a valuable candidate for drug development, particularly in targeting inflammatory diseases and infections. Its ability to interact with various biomolecules opens avenues for designing novel therapeutics that can effectively modulate immune responses or combat microbial infections.

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